molecular formula C22H20F4N2O3 B12403192 P2X7 receptor antagonist-1

P2X7 receptor antagonist-1

Cat. No.: B12403192
M. Wt: 436.4 g/mol
InChI Key: JECILOFRRYCNDH-UHFFFAOYSA-N
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Description

Introduction to P2X7 Receptor Biology and Therapeutic Relevance

Structural Characteristics of P2X7 Ion Channels

Homotrimeric Assembly and Transmembrane Topology

The P2X7 receptor adopts a homotrimeric quaternary structure, with each subunit containing two transmembrane α-helices (TM1 and TM2), a large extracellular domain, and intracellular N- and C-termini. The extracellular domain forms a "leaping dolphin" architecture, comprising β-strands and α-helices that coordinate ATP binding, while TM2 helices line the ion-conducting pore. Trimer stability is maintained through intersubunit interactions between the "dorsal fin" (β14 strand) and "left flipper" (β1-β2 loop) regions, which undergo conformational shifts during channel activation. Unlike P2X4 receptors, which can form heteromers, P2X7 predominantly exists as homotrimers in native tissues, as demonstrated by blue native PAGE analyses of brain and immune cell membranes.

ATP-Binding Pocket Architecture and Gating Mechanisms

The orthosteric ATP-binding site lies at the interface of two subunits, with conserved residues (Lys^64^, Thr^189^, Phe^230^) coordinating the triphosphate moiety. Competitive antagonists like TNP-ATP bind in an expanded pocket compared to agonists, stabilizing an intermediate conformation that prevents pore dilation. Gating involves a two-step process: (1) initial ATP binding induces outward flexing of the extracellular domain, opening the ion channel; (2) prolonged activation triggers structural rearrangements in the C-terminal domain, forming a non-selective pore permeable to molecules up to 900 Da. Cryo-EM structures of rat P2X7 bound to BzATP (2',3'-O-(4-benzoylbenzoyl)-ATP) reveal three additional interaction sites (Arg^125^, Gln^143^, Ile^214^) that enhance ligand affinity 70-fold compared to ATP, explaining its potency as a high-affinity agonist.

Table 1: Key Structural Determinants of P2X7 Receptor Activation

Feature Structural Role Ligand Interaction Partners
Orthosteric site ATP coordination Lys^64^, Thr^189^, Phe^230^
Dorsal fin (β14) Intersubunit stability Arg^125^, Gln^143^
TM2 helix Ion pore lining Gly^345^, Ser^342^
C-terminal domain Non-selective pore formation Cys^357^, Lys^369^
Species-Specific Structural Variations in P2X7 Receptors

Species differences in antagonist sensitivity arise from variations in extracellular loop residues. For example:

  • Chicken P2X7 : The TNP-ATP-bound structure shows a 12° rotation in the extracellular domain compared to human P2X3, altering antagonist binding geometry.
  • Rat vs. Mouse : Substitution of Ile^214^ with glycine in mouse P2X7 reduces BzATP affinity by destabilizing the dorsal fin structure.
  • Human P2X7 : A polymorphic variant (Glu^496^Ala) increases receptor sensitivity to extracellular ATP, correlating with enhanced interleukin-1β release in inflammatory diseases.

Physiological Roles in Inflammatory Signaling Pathways

NLRP3 Inflammasome Activation Mechanisms

P2X7 activation triggers NLRP3 inflammasome assembly through two synergistic pathways:

  • K+ Efflux : ATP binding opens the receptor’s cation channel, depolarizing the membrane and reducing intracellular K+ levels below 90 mM, a critical threshold for NLRP3 oligomerization.
  • Mitochondrial ROS : Prolonged P2X7 activation increases mitochondrial reactive oxygen species (ROS) via calcium overload, oxidizing NLRP3 cysteine residues required for inflammasome activation.

This dual mechanism explains why P2X7 antagonists like AZ10606120 completely block interleukin-1β maturation in lipopolysaccharide-primed macrophages.

Cytokine Release Dynamics (Interleukin-1β, Interleukin-18)

P2X7-mediated cytokine release occurs in two phases:

  • Rapid Release : ATP activation (EC50 = 1–5 mM) induces interleukin-1β secretion within 5 minutes via the non-selective pore, bypassing Golgi processing.
  • Sustained Release : Transcriptional upregulation of pro-interleukin-1β occurs over hours through p38 MAPK-dependent NF-κB signaling, amplified by autocrine ATP release from activated immune cells.

Table 2: P2X7-Dependent Cytokine Pathways in Disease

Cytokine Release Mechanism Associated Pathology
Interleukin-1β Non-selective pore export Rheumatoid arthritis, depression
Interleukin-18 Caspase-1 cleavage Neuropathic pain, epilepsy
HMGB1 Vesicular exocytosis Sepsis, stroke
Neuronal-Glial Communication in Central Nervous System Pathologies

In the central nervous system, P2X7 receptors mediate bidirectional signaling between microglia and neurons:

  • Microglial Activation : ATP released from damaged neurons binds microglial P2X7, triggering interleukin-1β release and promoting reactive gliosis in Alzheimer’s disease models.
  • Synaptic Plasticity : Neuronal P2X7 activation reduces long-term potentiation in hippocampal slices by increasing extracellular glutamate concentrations, a phenotype reversed by antagonists like JNJ-47965567.
  • Neurodegenerative Cross-Talk : In amyotrophic lateral sclerosis, mutant SOD1 protein amplifies P2X7 expression on astrocytes, exacerbating motor neuron death via tumor necrosis factor-α secretion.

Properties

Molecular Formula

C22H20F4N2O3

Molecular Weight

436.4 g/mol

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenyl]-N-[2-(1-hydroxypropan-2-yl)-6-methyl-1-oxoisoquinolin-5-yl]acetamide

InChI

InChI=1S/C22H20F4N2O3/c1-12-3-5-16-15(7-8-28(21(16)31)13(2)11-29)20(12)27-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13,29H,10-11H2,1-2H3,(H,27,30)

InChI Key

JECILOFRRYCNDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CO)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Modified Synthesis Process

The preparation of high-quality EVT-401 involves modified synthesis processes that have been optimized to eliminate impurities in the final product. The synthetic route has been refined through multiple iterations to enhance purity and yield.

Research conducted by Zhu et al. (2017) indicates that these modified processes successfully address the challenges of impurity formation during synthesis, resulting in high-quality EVT-401 manufacturing. Their approach focused on eliminating impurities completely during the synthesis process rather than through post-synthetic purification steps.

Synthetic Protocol Components

While comprehensive step-by-step protocols are proprietary, the synthesis typically involves:

  • Preparation of precursor compounds containing the core structure
  • Introduction of fluorine-containing moieties
  • Formation of the key heterocyclic rings
  • Final steps involving purification and characterization

Evotec, the original developer of EVT-401, completed initial synthesis work before partnering with Conba Pharmaceutical for further development in 2012. This suggests that detailed synthetic protocols may be maintained as proprietary information by these companies.

Analytical Characterization Methods

Hyphenated LC-MS Techniques

Zhu et al. (2017) developed a sensitive and selective method for the separation and characterization of related substances in EVT-401 using hyphenated LC-MS techniques. This analytical approach enables:

  • Identification of potential impurities and related substances
  • Quality control during manufacturing
  • Verification of synthetic success and product purity

The LC-MS method provides sensitive detection and structural characterization of EVT-401 and its related substances, which is crucial for ensuring batch-to-batch consistency and pharmaceutical quality.

Analysis of Synthetic Intermediates

Analysis of synthetic intermediates during the preparation process is essential for monitoring reaction progress and optimizing conditions. Common analytical techniques include:

Analytical Method Purpose Information Provided
LC-MS Identity confirmation Molecular weight, fragmentation pattern
NMR Spectroscopy Structural verification Chemical environment of atoms
HPLC Purity assessment Presence of impurities, quantitative analysis
IR Spectroscopy Functional group analysis Verification of key structural elements

These methods collectively enable comprehensive characterization of both the final product and intermediates during the synthetic process.

Solubility and Formulation Considerations

For laboratory research applications, EVT-401 requires appropriate solubilization for use in experimental systems:

Solvent Solubility Notes
DMSO 100 mg/mL (229.15 mM) May require ultrasonic treatment
Other organic solvents Variable Selection depends on specific application

The compound should be dissolved in an appropriate solvent before use, with DMSO being a common choice for preparing stock solutions. For optimal solubilization in DMSO, ultrasonic treatment may be necessary.

Purification Techniques

The purification of this compound following synthesis typically involves:

  • Column chromatography to separate the target compound from reaction by-products
  • Recrystallization techniques to enhance purity
  • HPLC purification for final-stage refinement

The modified synthesis processes developed for EVT-401 manufacturing focus on minimizing impurity formation, thereby reducing the complexity of purification requirements.

Quality Control Parameters

Quality control for prepared EVT-401 involves assessment of several critical parameters:

Parameter Acceptable Range Analytical Method
Chemical Purity >98% HPLC
Identity Confirmation Match to reference standard LC-MS, NMR
Related Substances Individual impurities <0.5% Hyphenated LC-MS
Residual Solvents Within ICH limits GC analysis

These parameters ensure that the prepared compound meets the necessary standards for research applications.

Chemical Reactions Analysis

Types of Reactions

P2X7 receptor antagonist-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Scientific Research Applications

P2X7 receptor antagonist-1 has a wide range of scientific research applications, including:

Mechanism of Action

P2X7 receptor antagonist-1 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This inhibition prevents the downstream signaling pathways associated with the receptor, including the release of pro-inflammatory cytokines, cell swelling, and apoptosis. The compound specifically targets the allosteric site of the receptor, making it a negative allosteric modulator .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Benzamide Derivatives

  • Examples : Pfizer’s benzamide inhibitors (patents US20070142329A1, US20070281939A1, US20060217430A1) .
  • Structure : Benzamide core with R1, R2, and R3 substitutions .
  • Mechanism: Allosteric inhibition of P2X7-dependent pore activity and IL-1β release in human monocytes .
  • Potency : Moderate IC₅₀ (µM range), comparable to BzATP but with improved selectivity over P2X1/P2X4 receptors .

Naphthoquinone Sulfonamides

  • Examples : PS01, PS02, PS03, PS09, PS10 .
  • Structure: Naphthoquinone core with sulfonamide modifications .
  • Mechanism : Allosteric binding, validated by molecular docking and dynamics studies .
  • Potency : IC₅₀ values lower than A740003 (a benchmark antagonist) in ATP-induced dye uptake and IL-1β release assays .
  • Advantages : Low mammalian cell toxicity and anti-edematogenic effects in ATP-induced paw edema models .

Adamantane-Based Antagonists

  • Examples : AZ11657312, A740003 .
  • Structure : Adamantane carboxamide backbone .
  • Mechanism: High-throughput screening hits with nanomolar potency at human P2X7 receptors .
  • Species Selectivity : AZ11657312 is selective for rat P2X7 receptors, complicating translational studies .
  • Therapeutic Use : Demonstrated efficacy in neuropathic pain models (e.g., A740003 reduces mechanical allodynia) .

Isoquinoline and Imidazole Derivatives

  • Examples : KN-62, calmidazolium .
  • Mechanism: Non-competitive inhibition of P2X7 currents .
  • Potency : KN-62 IC₅₀ ~10 nM in HEK-293 cells, but poor selectivity (cross-reactivity with P2X1/P2X4) .
  • Limitations : Toxicity and lack of CNS penetration limit clinical utility .

Centrally Permeable Antagonists

  • Examples : JNJ-47965567, compound 7 (from Micha et al.) .
  • Mechanism : Allosteric modulation with blood-brain barrier penetration .
  • Applications : JNJ-47965567 shows promise in preclinical depression models .

Data Tables

Table 1: Key Pharmacological Profiles of P2X7 Antagonists

Compound Class Example IC₅₀ (Human) Species Selectivity Mechanism Key Findings
Benzamide Derivatives Pfizer compounds µM range Not reported Allosteric Inhibits IL-1β release
Naphthoquinones PS10 < A740003 Human/Rat Allosteric Low toxicity, anti-edema
Adamantane Carboxamide A740003 ~40 nM Human > Rat Competitive Neuropathic pain relief
Isoquinoline KN-62 ~10 nM Non-selective Non-competitive High potency but toxic
Central Antagonists JNJ-47965567 ~20 nM Human Allosteric CNS penetration, antidepressant

Table 2: Species-Specific Potency Challenges

Compound Human P2X7 IC₅₀ Rat P2X7 IC₅₀ Implications
AZ11657312 ~100 nM ~10 nM Rat-selective; limits human modeling
GW791343 Negative NAM Positive PAM Species-dependent allostery
A-740003 40 nM 18 nM Cross-species utility in pain models

Key Research Findings and Challenges

Allosteric vs. Competitive Mechanisms : Newer antagonists (e.g., AZ10606120, PS series) bind allosteric sites, avoiding competition with ATP and improving selectivity .

Species Differences : Many compounds (e.g., adamantane derivatives) show 10–1000x lower potency at rodent vs. human receptors, complicating preclinical studies .

Therapeutic Potential: Naphthoquinones and JNJ-47965567 highlight progress in CNS applications, while A740003 validates P2X7 targeting in inflammation .

Structural Insights : Unique residues in human P2X7 (e.g., 73–79 loop) enable selective antagonist design, as seen with AZ10606120 .

Biological Activity

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a significant role in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. The development of P2X7 receptor antagonists, particularly P2X7 receptor antagonist-1 (P2X7R-A1), has garnered attention for its potential therapeutic applications in treating conditions such as chronic pain, depression, and neuroinflammatory diseases. This article provides a detailed examination of the biological activity of P2X7R-A1, supported by relevant research findings, data tables, and case studies.

Overview of P2X7 Receptor Function

The P2X7 receptor is predominantly expressed on immune cells like macrophages and microglia. Its activation leads to the influx of cations and the release of pro-inflammatory cytokines such as IL-1β and IL-18. This receptor is unique among the P2X family due to its ability to form large cytolytic pores upon sustained activation, contributing to cell death and tissue damage in various inflammatory conditions .

Table 1: Key Characteristics of P2X7 Receptor

FeatureDescription
Structure595 amino acids with two membrane-spanning domains
ActivationTriggered by ATP; forms large pores at high ATP concentrations
ExpressionPrimarily on macrophages, microglia, and neurons
Role in InflammationMediates release of IL-1β and IL-18

P2X7R-A1 acts primarily as a competitive antagonist, blocking ATP-induced activation of the receptor. This blockade prevents the downstream signaling pathways that lead to inflammation and cell death. Research indicates that P2X7R antagonists can attenuate the release of inflammatory cytokines and have shown promise in various animal models of disease.

Case Study: Neuroinflammation in Animal Models

In a study using C57BL/6 mice, researchers demonstrated that pharmacological inhibition of P2X7R with antagonist-1 significantly reduced neuroinflammation markers following induced seizures. The study highlighted decreased levels of IL-1β in the hippocampus post-treatment, suggesting a protective effect against neuroinflammatory damage .

Research Findings on Biological Activity

Recent studies have characterized the biological activity of P2X7R-A1 across different disease models:

  • Chronic Pain : In models of neuropathic pain, administration of P2X7R-A1 resulted in reduced pain sensitivity and lower expression levels of pro-inflammatory cytokines compared to control groups .
  • Depression : Animal studies have shown that P2X7R antagonism can alleviate depressive-like behaviors in models subjected to stressors. This is evidenced by improved performance in forced swim tests and reduced hyperlocomotion in response to stimulant drugs .
  • Neurodegenerative Diseases : In models simulating Alzheimer’s disease, treatment with P2X7R-A1 led to decreased neuronal apoptosis and improved cognitive function as assessed by maze tests .

Table 2: Summary of Research Findings

Disease ModelEffect of P2X7R-A1 TreatmentKey Findings
Chronic PainReduced pain sensitivityLower cytokine levels
DepressionAlleviated depressive behaviorsImproved forced swim test results
NeurodegenerationDecreased neuronal apoptosisEnhanced cognitive function

Q & A

Q. What experimental models are appropriate for assessing P2X7 receptor antagonist efficacy in neuroinflammatory conditions?

Methodological Answer:

  • Utilize rodent models of neuroinflammation (e.g., LPS-induced neuroinflammation) to evaluate antagonist effects on cytokine release (e.g., IL-1β) via ELISA or multiplex assays .
  • For receptor occupancy studies, employ ex vivo autoradiography with radiolabeled antagonists (e.g., [³H]-labeled compounds) in brain tissue sections .
  • Consider species-specific differences: Dog P2X7 receptors show pharmacological similarities to human receptors, making them suitable for toxicity studies, while rodent models require validation due to divergent antagonist sensitivity .

Q. What cellular assays are used to assess P2X7 receptor antagonist activity?

Methodological Answer:

  • YO-PRO-1 or ethidium uptake assays measure pore dilation post-receptor activation. Antagonists should block ATP-induced dye influx in HEK293 cells expressing recombinant P2X7 receptors .
  • In primary macrophages, quantify ATP-induced IL-1β release via Western blot or ELISA, ensuring assays are conducted in low-Ca²⁺/Mg²⁺ buffers to enhance agonist sensitivity .
  • Use whole-blood assays for translational relevance, monitoring cytokine release (e.g., IL-1β) in human or dog blood samples .

Q. How does ionic environment affect P2X7 receptor pharmacology in experimental setups?

Methodological Answer:

  • Agonist potency (e.g., ATP, BzATP) is enhanced in low-Ca²⁺/Mg²⁺ buffers due to reduced divalent cation competition at the receptor’s ATP-binding site .
  • Standardize buffer conditions (e.g., NaCl concentration) across experiments to minimize variability in EC₅₀/IC₅₀ values. Include ion-adjusted controls in antagonist screening .

Advanced Research Questions

Q. How can structural biology techniques inform the design of P2X7 receptor antagonists?

Methodological Answer:

  • Cryo-EM structures (e.g., panda P2X7 in complex with PPNDS/PPADS; EMDB-36670/36671) reveal orthosteric binding sites, guiding mutagenesis to identify critical residues (e.g., Lys⁶³, Phe⁹⁵) for antagonist interactions .
  • Perform molecular docking with antagonist scaffolds (e.g., EVT-401) using software like IMPACT to predict binding modes and optimize steric/electronic complementarity .
  • Validate predictions with electrophysiology on mutant receptors (e.g., human/dog chimeras) to confirm species-specific binding determinants .

Q. How to resolve contradictions in species-specific antagonist efficacy between preclinical models and human studies?

Methodological Answer:

  • Use chimeric receptors (e.g., human/rat P2X7 hybrids) in radioligand binding or ethidium uptake assays to map residues responsible for species selectivity (e.g., human Leu³⁵⁴ vs. rat Phe³⁵⁴) .
  • Compare antagonist affinity (Kd) and functional IC₅₀ across species using whole-cell patch-clamp or FLIPR calcium flux assays .
  • Reference phylogenetic analyses of P2X7 sequences to identify conserved vs. divergent regions impacting antagonist interactions .

Q. What strategies mitigate off-target effects when developing CNS-penetrant P2X7 antagonists?

Methodological Answer:

  • Optimize drug-like properties (e.g., logP, polar surface area) via DMPK studies to enhance blood-brain barrier penetration while minimizing P-glycoprotein efflux .
  • Screen against other P2X subtypes (e.g., P2X3, P2X4) using calcium imaging or electrophysiology to ensure selectivity .
  • Validate CNS engagement via ex vivo autoradiography in brain tissue after systemic antagonist administration .

Q. What molecular dynamics (MD) approaches validate P2X7 antagonist binding modes?

Methodological Answer:

  • Run all-atom MD simulations (e.g., AMBER, CHARMM) using Cryo-EM structures to assess antagonist stability in the orthosteric pocket and identify key hydrogen bonds/π-π interactions .
  • Combine with alanine scanning mutagenesis to test computational predictions (e.g., mutation of Tyr²⁹⁸ disrupts EVT-401 binding) .
  • Cross-validate with thermodynamic integration to calculate binding free energy differences between species variants .

Data Analysis & Contradiction Management

Q. How to interpret steep agonist concentration-response curves in P2X7 functional assays?

Methodological Answer:

  • Steep curves (Hill coefficient >2) suggest positive cooperativity between ATP-binding sites. Use allosteric models (e.g., Monod-Wyman-Changeux) to analyze data, accounting for subunit interactions .
  • Test ATP analogs (e.g., BzATP) under varying ionic conditions to dissect contributions of pore dilation vs. ion flux .

Q. How to reconcile discrepancies in antagonist efficacy between recombinant and native receptors?

Methodological Answer:

  • Native receptors may form heteromers (e.g., P2X7/P2X4) or associate with regulatory proteins (e.g., pannexin-1). Use co-immunoprecipitation or proximity ligation assays to identify interacting partners .
  • Compare antagonist effects in recombinant systems vs. primary cells (e.g., microglia) using identical assay conditions (e.g., buffer composition, ATP concentration) .

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